molecular formula C10H13N3O2 B13007048 Methyl 3-amino-2-(cyclopropylamino)isonicotinate

Methyl 3-amino-2-(cyclopropylamino)isonicotinate

Cat. No.: B13007048
M. Wt: 207.23 g/mol
InChI Key: QTKHHUFGZSKVQK-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-(cyclopropylamino)isonicotinate is a substituted isonicotinic acid derivative featuring a cyclopropylamino group at the 2-position and an amino group at the 3-position of the pyridine ring. The cyclopropylamino substituent likely enhances lipophilicity and metabolic stability compared to simpler alkyl or halogenated analogues, making it valuable in drug discovery .

Properties

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

methyl 3-amino-2-(cyclopropylamino)pyridine-4-carboxylate

InChI

InChI=1S/C10H13N3O2/c1-15-10(14)7-4-5-12-9(8(7)11)13-6-2-3-6/h4-6H,2-3,11H2,1H3,(H,12,13)

InChI Key

QTKHHUFGZSKVQK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=NC=C1)NC2CC2)N

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 3-amino-2-(cyclopropylamino)isonicotinate involves several steps. One common method includes the reaction of isonicotinic acid with methanol in the presence of sulfuric acid to form methyl isonicotinate. This intermediate is then reacted with cyclopropylamine and ammonia under controlled conditions to yield the final product . Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific purity and quantity requirements .

Chemical Reactions Analysis

Methyl 3-amino-2-(cyclopropylamino)isonicotinate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Methyl 3-amino-2-(cyclopropylamino)isonicotinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-(cyclopropylamino)isonicotinate involves its interaction with specific molecular targets and pathways. The amino and cyclopropylamino groups play a crucial role in its binding to target molecules, influencing various biochemical processes. Detailed studies are required to fully elucidate the molecular pathways involved .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural features, physicochemical properties, and applications of methyl 3-amino-2-(cyclopropylamino)isonicotinate and its analogues:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
This compound 2: Cyclopropylamino; 3: NH₂ C₁₀H₁₄N₃O₂* 224.24* Pharmaceutical intermediate (inferred)
Methyl 3-amino-2-methoxyisonicotinate 2: OCH₃; 3: NH₂ C₈H₁₀N₂O₃ 182.18 Medical intermediate; moderate solubility
Methyl 3-amino-2,6-dichloroisonicotinate 2: Cl; 3: NH₂; 6: Cl C₇H₅Cl₂N₂O₂ 234.03 Halogenated intermediate; higher reactivity
Methyl 3-amino-2,6-dibromoisonicotinate 2: Br; 3: NH₂; 6: Br C₇H₅Br₂N₂O₂ 309.94 Brominated analogue; used in cross-coupling reactions

*Note: Molecular formula and weight for the target compound are inferred based on structural similarity.

Key Findings from Comparative Analysis

Substituent Effects on Reactivity and Solubility The cyclopropylamino group in the target compound introduces steric bulk and increased lipophilicity compared to methoxy (OCH₃) or halogen (Cl/Br) substituents. This may improve membrane permeability in biological systems . Halogenated analogues (e.g., dichloro and dibromo derivatives) exhibit higher electrophilicity, making them suitable for nucleophilic substitution reactions in synthetic chemistry .

The cyclopropylamino group’s rigidity and metabolic stability could position the target compound as a candidate for protease inhibitors or kinase-targeted therapies, though specific studies are absent in the provided evidence.

Synthetic Utility Brominated and chlorinated analogues are favored in cross-coupling reactions (e.g., Suzuki-Miyaura) due to their halide leaving groups . In contrast, the cyclopropylamino group may require specialized coupling conditions or act as a directing group in catalysis.

Biological Activity

Methyl 3-amino-2-(cyclopropylamino)isonicotinate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of antimalarial properties and other pharmacological effects. This article explores its biological activity, synthesizing findings from various research studies and highlighting key data.

Chemical Structure and Properties

This compound belongs to a class of compounds that include cyclopropyl and isonicotinate moieties. The structural formula can be represented as follows:

C12H16N4O2\text{C}_{12}\text{H}_{16}\text{N}_4\text{O}_2

This compound exhibits a unique combination of properties that may influence its biological activity, especially in relation to its interaction with biological targets.

Antimalarial Activity

Recent research has characterized the antimalarial activity of compounds related to this compound. Specifically, studies have shown that cyclopropyl carboxamide derivatives exhibit significant activity against Plasmodium species, particularly during the asexual stage of the parasite's lifecycle.

Key Findings:

  • Potency : Compounds within this class displayed modest potency against the asexual stage of malaria parasites, with effective concentrations (EC50) ranging from 0.11 to 0.22 μM .
  • Mechanism of Action : The primary target appears to be the cytochrome b component of the mitochondrial electron transport chain, which is crucial for the parasite's energy metabolism . Resistance studies indicated mutations in the cytochrome b gene among resistant strains, confirming its role as a target .
  • Activity Against Other Stages : In addition to asexual stages, these compounds have shown efficacy against male gametes and exoerythrocytic forms, suggesting potential for broader antimalarial applications .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is vital for optimizing the biological activity of this compound. Modifications in the chemical structure can significantly influence potency and selectivity.

SAR Insights:

  • Lipophilicity : Increased lipophilicity generally correlates with enhanced activity; however, modifications that introduce polar groups tend to decrease efficacy .
  • Functional Groups : The presence of hydrophobic aliphatic groups at specific positions on the aromatic ring has been associated with improved activity, while larger steric groups often lead to reduced effectiveness .

Case Studies

Several case studies have investigated the biological activity of this compound and its analogs:

  • In Vitro Studies : Laboratory assays demonstrated that derivatives maintained low cytotoxicity against human cell lines (CC50 > 40 μM), indicating a favorable therapeutic window .
  • In Vivo Efficacy : Animal models using P. berghei have shown promising results for cyclopropyl carboxamide derivatives, highlighting their potential for further development as antimalarial agents .

Data Summary

The following table summarizes key data regarding the biological activity and structural characteristics of this compound:

Compound NameEC50 (μM)CC50 (μM)Target
This compound0.11 - 0.22>40Cytochrome b
Related Cyclopropyl Carboxamide Derivatives0.06 - 0.11>40Cytochrome bc1 complex

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